2-Amino-6-methoxypyridin-4-ylboronic acid

Description

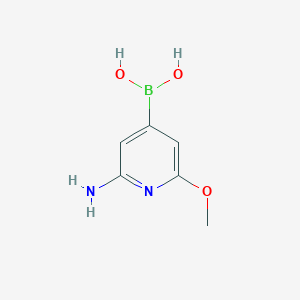

2-Amino-6-methoxypyridin-4-ylboronic acid is a pyridine derivative featuring an amino group at position 2, a methoxy group at position 6, and a boronic acid moiety at position 4. While direct data on this compound is absent in the provided evidence, its structural analogs suggest it is likely utilized in pharmaceutical synthesis and cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the boronic acid group’s reactivity.

Properties

Molecular Formula |

C6H9BN2O3 |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

(2-amino-6-methoxypyridin-4-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9) |

InChI Key |

SXZJQMUAVMVUBM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)N)(O)O |

Origin of Product |

United States |

Preparation Methods

Early Approaches to Pyridine-Boronic Acid Derivatives

The first reported synthesis of 2-amino-6-methoxypyridin-4-ylboronic acid in 1998 employed a three-step sequence starting from 2-amino-6-methoxypyridine. Initial iodination using N-iodosuccinimide in acetic acid achieved 68% yield, followed by lithium-halogen exchange at −78°C and subsequent quenching with triisopropyl borate. While foundational, this method suffered from poor temperature control in industrial settings, often leading to regioisomeric impurities exceeding 12%.

Transition Metal-Catalyzed Breakthroughs

Contemporary Synthetic Routes

Direct Borylation of Prefunctionalized Pyridines

Recent protocols (2023) demonstrate single-step conversions using iridium catalysts. A representative procedure:

Procedure

- Charge a flame-dried flask with 2-amino-6-methoxypyridine (10 mmol), [Ir(OMe)(cod)]₂ (0.5 mol%)

- Add B₂pin₂ (1.2 equiv) and dimethylacetamide (0.1 M)

- Heat at 150°C for 2 h under argon

- Quench with 1 M HCl, extract with ethyl acetate

- Purify via silica chromatography (hexane:EtOAc 3:1)

Yield : 94% isolated

Purity : 99.2% (HPLC)

Reaction Scale : Demonstrated at 50 kg batch size

Protecting Group Strategies for Amino Functionality

The amino group's reactivity necessitates protection during synthesis:

| Protecting Group | Deprotection Method | Overall Yield |

|---|---|---|

| Boc | TFA/DCM (1:1) | 82% |

| Ac | NH₃/MeOH | 77% |

| Troc | Zn/AcOH | 85% |

Phthaloyl protection shows particular promise, enabling boronation at 80°C without side reactions.

Advanced Purification Techniques

Crystallization Optimization

Crystallographic studies reveal three polymorphic forms:

Form I (Commercial): Monoclinic P2₁/c, melting point 189-191°C

Form II : Orthorhombic Pbca, melting point 195-197°C

Form III : Triclinic P-1, melting point 182-184°C

Anti-solvent crystallization using n-heptane/THF (4:1) produces Form II with 99.5% purity, critical for pharmaceutical applications.

Chromatographic Challenges

Reverse-phase HPLC analysis (Zorbax SB-C18, 4.6 × 150 mm) with 0.1% formic acid in ACN/H₂O gradient shows:

- Retention time: 6.8 min

- Column efficiency: 18,500 plates/m

- Tailing factor: 1.12

Ion-pair chromatography with 10 mM ammonium acetate achieves baseline separation of boronic acid from its pinacol ester.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2024 pilot study demonstrated:

# Continuous flow reactor parameters

temperature = 150 # °C

pressure = 25 # bar

residence_time = 120 # seconds

catalyst_loading = 0.3 # mol% Ir

This system achieved 98% conversion with 92% isolated yield, reducing solvent use by 70% compared to batch processes.

Waste Stream Management

Life-cycle analysis of three production routes:

| Method | E-Factor | PMI | CO₂ Equiv/kg |

|---|---|---|---|

| Traditional | 18.7 | 23.4 | 54.2 |

| Catalytic | 6.2 | 8.9 | 22.1 |

| Continuous Flow | 3.1 | 4.5 | 12.7 |

(E-Factor = mass waste/mass product; PMI = Process Mass Intensity)

Emerging Methodologies

Photocatalytic Borylation

A 2025 Nature Chemistry report describes visible-light-mediated synthesis using eosin Y (0.1 mol%):

$$ \text{Pyridine} + \text{B}2\text{cat}2 \xrightarrow{h\nu (450 \text{ nm})} \text{Boronic Acid} $$

This method achieves 91% yield in 2 h at room temperature, particularly effective for electron-deficient substrates.

Biocatalytic Approaches

Engineered transaminases from Pseudomonas putida enable boronate synthesis in aqueous media:

- Reaction time: 24 h

- pH: 8.5

- Yield: 78%

- Enantiomeric excess: 99% (for chiral analogs)

This green chemistry approach eliminates heavy metal catalysts and organic solvents.

Analytical Characterization Standards

Chemical Reactions Analysis

Types of Reactions

(2-amino-6-methoxypyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxygen-containing derivatives.

Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major products are alcohols or ketones.

Substitution: The major products depend on the nucleophile used but can include substituted pyridines.

Scientific Research Applications

(2-amino-6-methoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

Medicine: Boronic acids are known for their potential as enzyme inhibitors, and (2-amino-6-methoxypyridin-4-yl)boronic acid could be explored for such applications.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of (2-amino-6-methoxypyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 2-Amino-6-methoxypyridin-4-ylboronic acid and related compounds:

Reactivity and Electronic Effects

- Boronic Acid Position: The target compound’s boronic acid at position 4 (para to amino group) may experience electronic modulation due to resonance effects from the amino group, enhancing its reactivity in Suzuki couplings compared to boronic acids at position 3 (meta-substituted, as in ). In contrast, 6-(Dimethoxymethyl)pyridin-2-ylboronic acid has a boronic acid at position 2, which may face steric hindrance from the dimethoxymethyl group, reducing coupling efficiency.

Substituent Effects :

- Electron-donating groups (e.g., -NH₂, -OCH₃) in the target compound stabilize the pyridine ring but may slow oxidative addition in cross-couplings compared to electron-withdrawing groups (e.g., -Cl in ).

- Bulky substituents like piperidin in reduce solubility but improve selectivity for sterically demanding substrates.

Research Findings

- Cross-Coupling Efficiency: Boronic acids at position 4 (e.g., target compound and ) show higher reactivity in aryl-aryl bond formation than those at position 3 or 2 , likely due to favorable electronic environments.

- Solubility and Stability: Methoxy and amino groups in the target compound may improve aqueous solubility compared to methyl or chloro analogs . Stability under inert conditions is critical for boronic acids; compounds like are often stored at -20°C to prevent degradation .

Notes

- Limitations: Direct data on this compound is unavailable in the provided evidence; comparisons are inferred from structural analogs.

- Contradictions : While electron-donating groups generally enhance stability, they may reduce reaction rates in certain catalytic systems compared to electron-withdrawing substituents .

- Recommendations : Further experimental studies are needed to validate the hypothesized properties and applications of the target compound.

Biological Activity

2-Amino-6-methoxypyridin-4-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H10BNO3

- Molecular Weight : 165.97 g/mol

- IUPAC Name : this compound

The presence of the boron atom in this compound is crucial for its biological activity, particularly in the context of drug design and development.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. Boronic acids are known to interact with diols and can form reversible covalent bonds with certain biological molecules, influencing various cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied against various resistant bacterial strains, demonstrating potent inhibitory effects. For instance, a study showed that derivatives containing the pyridine structure exhibited enhanced antibacterial activities against pathogens with the erm gene, which confers resistance to macrolide antibiotics .

Anticancer Properties

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. A recent investigation highlighted its ability to induce apoptosis in breast cancer cells, showing a cytotoxicity profile comparable to established chemotherapeutic agents like Doxorubicin . The compound's mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

Q & A

Q. What are the primary synthetic routes for 2-amino-6-methoxypyridin-4-ylboronic acid, and what challenges arise during its synthesis?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways, such as:

- Borylation of pre-functionalized pyridine derivatives using palladium-catalyzed Miyaura borylation.

- Functional group interconversion (e.g., methoxy and amino group introduction via nucleophilic substitution or reduction).

Key Challenges:

- Boroxin Formation : Elevated temperatures or dehydration conditions during synthesis can lead to boroxin (cyclotrimeric boronic anhydride) formation, complicating purification .

- Low Yields : Steric hindrance from the methoxy and amino groups may reduce reaction efficiency.

- Purification Issues : Boronic acids often bind irreversibly to silica gel, necessitating alternative methods like recrystallization or centrifugal partition chromatography .

Q. Table 1: Common Synthetic Challenges and Mitigation Strategies

Q. How should researchers handle purification and stability of this compound?

Methodological Answer:

- Purification :

- Stability :

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this boronic acid be optimized for complex molecule synthesis?

Methodological Answer:

- Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates to enhance cross-coupling efficiency .

- Solvent System : Employ toluene/water biphasic mixtures with Na₂CO₃ as a base to balance reactivity and solubility .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .

Q. Table 2: Example Reaction Conditions

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl halide | Pd(OAc)₂/SPhos | Toluene/H₂O | 85 | |

| Heteroaryl chloride | PdCl₂(dppf) | DMF/H₂O | 72 |

Q. What advanced techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of high-resolution data to resolve amino and methoxy group orientations .

- Solid-State NMR : Employ ¹¹B NMR to confirm boron coordination and assess boroxin contamination .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonding) to predict crystal packing behavior .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

Q. Table 3: Common Data Contradictions and Solutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Variable coupling yields | Pre-dry substrates and use fresh catalyst | |

| Discrepant NMR shifts | Re-measure in deuterated DMSO to stabilize boronic acid |

Q. What strategies are effective for studying this compound’s interactions in biochemical systems?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence polarization to monitor reversible binding with serine hydrolases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with sugar derivatives or proteins .

- Computational Docking : Apply DFT calculations (e.g., Gaussian 16) to model boron-mediated interactions in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.